Diethyl(piperidin-3-ylmethyl)amine dihydrochloride

Lipophilicity ADME Medicinal Chemistry

Procure this versatile piperidine building block in its stable dihydrochloride salt form. Its balanced LogP (~1.3) and tertiary amine scaffold are ideal for CNS-penetrant drug design and ligand synthesis. Avoid developmental setbacks from non-validated analogs; ensure reproducible results with high-purity (≥95%) material from trusted B2B suppliers.

Molecular Formula C10H24Cl2N2
Molecular Weight 243.21 g/mol
CAS No. 1220021-29-3
Cat. No. B1391737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(piperidin-3-ylmethyl)amine dihydrochloride
CAS1220021-29-3
Molecular FormulaC10H24Cl2N2
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESCCN(CC)CC1CCCNC1.Cl.Cl
InChIInChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-6-5-7-11-8-10;;/h10-11H,3-9H2,1-2H3;2*1H
InChIKeyNKTRVUROXYAALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl(piperidin-3-ylmethyl)amine Dihydrochloride (CAS 1220021-29-3): A Tertiary Amine Scaffold for Research and Development


Diethyl(piperidin-3-ylmethyl)amine dihydrochloride (CAS 1220021-29-3) is a piperidine-based tertiary amine, commonly utilized as a versatile synthetic intermediate and research chemical . The compound features a piperidine ring substituted at the 3-position with a diethylaminomethyl group, and is typically supplied as a dihydrochloride salt for enhanced stability and ease of handling. It is offered by multiple reputable vendors with purities of 95-98%, and its primary applications lie in medicinal chemistry and organic synthesis as a building block for more complex molecules .

The Risks of Uncritical Substitution: Why Diethyl(piperidin-3-ylmethyl)amine Dihydrochloride Cannot Be Swapped with Structural Analogs


In research and development, substituting Diethyl(piperidin-3-ylmethyl)amine dihydrochloride with a seemingly similar analog like its dimethyl or mono-ethyl counterparts without rigorous validation is a significant risk. While all share a piperidine core, the nature of the N-substituents (ethyl vs. methyl) profoundly influences key physicochemical properties such as lipophilicity (LogP), molecular weight, and steric bulk [1]. These differences directly impact a compound's behavior in chemical reactions, its solubility profile, and its ability to interact with biological targets. Therefore, procurement decisions must be guided by the specific structural and property requirements of the intended application, as the data below will demonstrate .

Quantitative Differentiation: Direct Evidence for Selecting Diethyl(piperidin-3-ylmethyl)amine Dihydrochloride


Increased Lipophilicity (LogP) Drives Enhanced Membrane Permeability vs. Dimethyl Analog

The diethyl substitution on the target compound results in a computed XLogP3-AA value of 1.3 [1]. This is in contrast to the lower lipophilicity expected for the dimethyl analog, N,N-dimethyl-3-piperidinemethanamine, which, due to its smaller alkyl groups, would have a lower LogP (e.g., a computed value of ~0.4 for a similar base structure ). The difference in lipophilicity is a key determinant in passive membrane permeability and tissue distribution.

Lipophilicity ADME Medicinal Chemistry

Higher Molecular Weight and Increased Rotatable Bonds Modulate Physicochemical Profile

The target compound has a molecular weight (MW) of 170.30 g/mol for the free base [1] and features 4 rotatable bonds [1]. In contrast, the closely related dimethyl analog, N,N-dimethyl-3-piperidinemethanamine, has a lower molecular weight of 142.24 g/mol . This 28 g/mol increase is due to the two additional methylene groups, which also contribute to greater conformational flexibility and altered pharmacokinetic potential.

Physicochemical Properties Drug-likeness Synthetic Intermediate

High Chemical Purity (≥95%) Ensures Reproducibility in Sensitive Research Applications

Reputable vendors supply Diethyl(piperidin-3-ylmethyl)amine dihydrochloride with a guaranteed minimum purity of 95-98% [REFS-1, REFS-2]. This level of purity is critical for applications where impurities can confound results, such as in medicinal chemistry SAR studies or as a ligand in catalytic reactions. Procuring from vendors who specify and certify this purity is essential for ensuring experimental reproducibility.

Quality Control Reproducibility Procurement

Dihydrochloride Salt Form Confers Superior Stability and Handling Properties

The compound is provided as a dihydrochloride salt (CAS 1220021-29-3), which offers distinct advantages over the free base (CAS 100158-78-9). The salt form generally exhibits enhanced aqueous solubility, improved solid-state stability, and is less prone to oxidative degradation . This translates to easier handling, more accurate weighing, and longer shelf-life under recommended storage conditions (e.g., sealed in dry, 2-8°C) .

Stability Formulation Research Reagent

Optimal Use Cases for Diethyl(piperidin-3-ylmethyl)amine Dihydrochloride Based on its Differential Profile


Lead Optimization in CNS Drug Discovery Programs

The compound's computed LogP of 1.3 [1] and its balanced molecular weight make it a suitable fragment or building block for synthesizing compounds intended to cross the blood-brain barrier. Its lipophilicity is within the optimal range for CNS drugs, and its structure can be further modified to fine-tune target engagement and ADME properties [1]. This differentiates it from the less lipophilic dimethyl analog, which may be less optimal for CNS penetration.

Synthesis of Complex Ligands for Coordination Chemistry and Catalysis

As a tertiary amine with two ethyl substituents, this compound provides a defined steric and electronic environment that can be exploited in the design of novel ligands. The diethylamino group can act as a Lewis base, coordinating to metal centers . Its high purity (≥95%) [2] ensures that the resulting metal complexes are formed with minimal contamination, a critical factor for reproducible catalytic activity.

Building Block for Tailored Pharmacological Probes

The diethyl(piperidin-3-ylmethyl)amine scaffold is a privileged structure in medicinal chemistry. Researchers can use it to introduce a basic amine center with specific steric demands into a molecule of interest. The dihydrochloride salt form simplifies handling and reaction setup, making it a more convenient starting material for parallel synthesis or library production compared to the free base, which may require neutralization or special handling.

Development of Novel Materials with Defined Solubility Profiles

The compound's balanced lipophilic and hydrophilic character, as evidenced by its LogP of 1.3 and presence of a basic nitrogen, makes it an interesting candidate for designing amphiphilic molecules. These could find applications as surfactants, phase-transfer catalysts, or components in functional polymers . The controlled molecular weight (170.30 g/mol) [1] and purity [2] allow for predictable and reproducible material properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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